N-[(FURAN-2-YL)METHYL]-4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDE
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Overview
Description
N-[(FURAN-2-YL)METHYL]-4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDE is a synthetic organic compound that features a furan ring, a piperidine ring, and a benzamide group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDE typically involves multiple steps, including the formation of the furan ring, the piperidine ring, and the benzamide linkage. Common synthetic routes may include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Piperidine Ring: This may involve the hydrogenation of pyridine derivatives or the cyclization of appropriate amines.
Formation of the Benzamide Linkage: This can be done through the reaction of an amine with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzamide group may yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(FURAN-2-YL)METHYL]-4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDE: can be compared with other benzamide derivatives, furan-containing compounds, and piperidine-containing compounds.
Unique Features: The combination of the furan ring, piperidine ring, and benzamide group in a single molecule may confer unique biological activities and chemical properties.
List of Similar Compounds
Benzamide Derivatives: Such as N-(4-chlorobenzyl)-benzamide.
Furan-Containing Compounds: Such as furan-2-carboxylic acid.
Piperidine-Containing Compounds: Such as 4-methylpiperidine.
Properties
Molecular Formula |
C18H22N2O4S |
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Molecular Weight |
362.4g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
InChI |
InChI=1S/C18H22N2O4S/c1-14-8-10-20(11-9-14)25(22,23)17-6-4-15(5-7-17)18(21)19-13-16-3-2-12-24-16/h2-7,12,14H,8-11,13H2,1H3,(H,19,21) |
InChI Key |
QNYLUDDTSQMOHF-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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